2-Bromo-n-valeramide
Description
2-Bromo-n-valeramide (IUPAC name: 2-bromopentanamide; CAS: 52533-39-8) is a brominated carboxamide derivative with the molecular formula C₅H₁₀BrNO and an average molecular mass of 180.045 g/mol . Structurally, it features a five-carbon (pentanamide) backbone with a bromine atom substituted at the second position. Its monoisotopic mass is 178.994576, and it lacks defined stereocenters, suggesting a non-chiral or racemic configuration under standard conditions . This compound is primarily utilized in organic synthesis as an intermediate for alkylation or cross-coupling reactions, leveraging its bromine substituent for nucleophilic substitution or transition metal-catalyzed transformations.
Properties
CAS No. |
52533-39-8 |
|---|---|
Molecular Formula |
C7H12BrNO2 |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
N-acetyl-5-bromopentanamide |
InChI |
InChI=1S/C7H12BrNO2/c1-6(10)9-7(11)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11) |
InChI Key |
JOONJXABQXFMDV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)CCCCBr |
Canonical SMILES |
CC(=O)NC(=O)CCCCBr |
Other CAS No. |
52533-39-8 |
Synonyms |
2-bromo-n-valeramide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Bromoamides
The following section compares 2-Bromo-n-valeramide with related brominated carboxamides, focusing on structural features, physicochemical properties, and applications.
Structural and Molecular Comparison
Key Observations :
- Chain Length: this compound’s longer alkyl chain (vs. 2-bromoacetamide) increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with non-polar solvents.
Hydrogen Bonding and Crystallographic Behavior
- 2-Bromoacetamide : Exhibits carboxamide dimer formation via N–H⋯O hydrogen bonds and C–H⋯Br interactions, as shown in its crystal structure (CCDC 2381424). These features stabilize its lattice and influence melting points (~150–160°C) .
- Carbamoyl dimerization may still occur but with reduced efficiency due to chain flexibility .
- 2-Bromo-N-(3-chlorobenzyl)acetamide : The aromatic substituent promotes π-π stacking and halogen bonding (Cl⋯Br), which could enhance thermal stability for solid-phase reactions .
Physicochemical Properties
| Property | This compound | 2-Bromoacetamide | 2-Bromo-N-(3-chlorobenzyl)acetamide |
|---|---|---|---|
| Water Solubility (g/L) | Low (<10) | Moderate (~50) | Very Low (<1) |
| Melting Point (°C) | ~100–110 (est.) | 150–160 | 180–190 (est.) |
| LogP (Octanol-Water) | ~1.2 | ~0.5 | ~2.8 |
Notes:
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